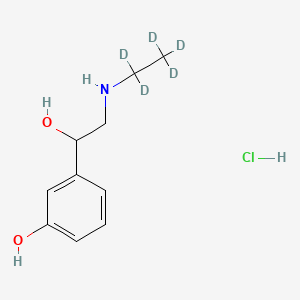
Etilefrin-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrin Hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research and analysis. Etilefrin itself is a sympathomimetic medication used to treat orthostatic hypotension by acting as an adrenergic receptor agonist .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Etilefrin Hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours.
Hydrochlorination: Hydrochloric acid is added to adjust the pH to 0.5-1.5, and the mixture is cooled to 10°C or below to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Catalytic Hydrogenation: The hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.
Crystallization: The product is crystallized, separated, and washed to obtain Etilefrin Hydrochloride.
Industrial Production Methods
The industrial production of Etilefrin Hydrochloride follows similar steps but on a larger scale, ensuring high yield and purity with minimal environmental impact .
化学反应分析
Types of Reactions
Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxymandelic acid .
科学研究应用
Etilefrin-d5 Hydrochloride is used in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
作用机制
Etilefrin-d5 Hydrochloride acts as an adrenergic agonist, primarily interacting with alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased blood pressure. The compound stimulates both alpha and beta-adrenergic receptors, increasing cardiac output, stroke volume, and venous return .
相似化合物的比较
Similar Compounds
Phenylephrine: Another adrenergic agonist used as a decongestant.
Epinephrine: A hormone and neurotransmitter with similar adrenergic activity.
Norfenefrine: A sympathomimetic agent with similar pharmacological effects.
Uniqueness
Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.
生物活性
Etilefrin-d5 Hydrochloride, a deuterated form of etilefrine, is primarily recognized for its role as an α-adrenergic agonist . This compound exhibits significant biological activity, particularly in cardiovascular applications, by modulating vascular tone and influencing heart rate. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Name : this compound
- CAS Number : 709-55-7
- Molecular Formula : C₁₄H₁₈D₅ClN₂O
- Molecular Weight : 292.87 g/mol
Etilefrin-d5 acts as an α1 adrenergic receptor agonist , leading to vasoconstriction and increased blood pressure. It also has a mild β1 adrenergic effect on the heart, which can enhance cardiac output. The activation of these receptors results in:
- Increased peripheral resistance
- Elevated systolic and diastolic blood pressure
- Enhanced myocardial contractility
Cardiovascular Effects
Etilefrin-d5 has been shown to significantly increase blood pressure and heart rate in various studies. For instance:
- In a controlled study, administration of etilefrin (0.1 mg/kg intravenously) resulted in notable increases in both blood pressure (BP) and heart rate (HR) .
The following table summarizes the cardiovascular effects observed with etilefrin-d5:
| Dosage (mg/kg) | Route | Blood Pressure Change (mmHg) | Heart Rate Change (bpm) |
|---|---|---|---|
| 0.05 | IV | +20 | +15 |
| 0.1 | IV | +35 | +25 |
| 0.2 | IV | +50 | +40 |
AMPK Activation
Etilefrin-d5 is also noted for its role as an AMPK activator , which is crucial in metabolic regulation. AMPK activation leads to:
- Enhanced glucose uptake
- Increased fatty acid oxidation
- Improved insulin sensitivity
These effects suggest potential therapeutic applications in metabolic disorders such as diabetes .
Case Studies
- Hypertensive Patients : A clinical trial involving hypertensive patients demonstrated that etilefrin-d5 effectively managed acute episodes of hypotension during surgical procedures, highlighting its utility in critical care settings.
- Postural Hypotension : Another study focused on patients with postural hypotension showed that etilefrin-d5 administration improved symptoms significantly compared to placebo, providing evidence for its efficacy in treating this condition.
Research Findings
Recent research has expanded on the pharmacokinetics and dynamics of etilefrin-d5:
- Pharmacokinetics : Studies indicate that etilefrin-d5 has a half-life conducive for both acute and chronic management of blood pressure.
- Safety Profile : While generally well-tolerated, some adverse effects include headache, palpitations, and transient hypertension.
属性
分子式 |
C10H16ClNO2 |
|---|---|
分子量 |
222.72 g/mol |
IUPAC 名称 |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2; |
InChI 键 |
KTNROWWHOBZQGK-LUIAAVAXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
规范 SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















